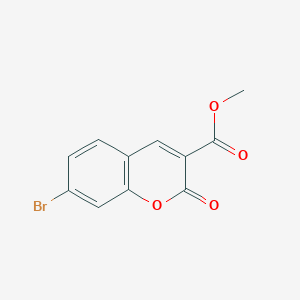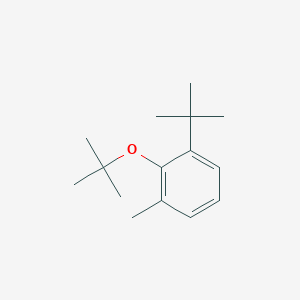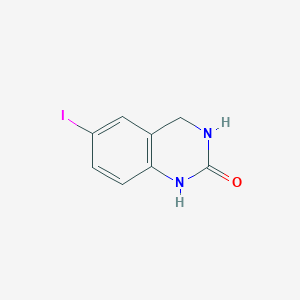
methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 7th position, a carbonyl group at the 2nd position, and a carboxylate ester group at the 3rd position of the chromene ring. The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of methyl 2-oxo-2H-chromene-3-carboxylate. This can be achieved by treating the starting material with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 7-amino or 7-thio derivatives.
Reduction: Formation of 7-bromo-2-hydroxy-2H-chromene-3-carboxylate.
Oxidation: Formation of 7-bromo-2-oxo-2H-chromene-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s bromine atom and carbonyl group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate can be compared with other coumarin derivatives such as:
Methyl 2-oxo-2H-chromene-3-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate: Contains a hydroxyl group at the 4th position, which alters its chemical properties and applications.
7-Diethylamino-3-formylcoumarin: Contains a diethylamino group, which significantly changes its electronic properties and uses.
The presence of the bromine atom in this compound makes it unique, as it imparts distinct reactivity and potential biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C11H7BrO4 |
|---|---|
Peso molecular |
283.07 g/mol |
Nombre IUPAC |
methyl 7-bromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C11H7BrO4/c1-15-10(13)8-4-6-2-3-7(12)5-9(6)16-11(8)14/h2-5H,1H3 |
Clave InChI |
DALMMVWBEMJUMG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C(C=C2)Br)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B13701855.png)
![2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole](/img/structure/B13701858.png)



![6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13701876.png)








